molecular formula C12H14O2 B2442279 3-(Cyclobutylmethoxy)benzaldehyde CAS No. 1141780-07-5

3-(Cyclobutylmethoxy)benzaldehyde

Cat. No.: B2442279
CAS No.: 1141780-07-5
M. Wt: 190.242
InChI Key: IICVGWFEIFIMDC-UHFFFAOYSA-N
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Description

3-(Cyclobutylmethoxy)benzaldehyde is an organic compound with the molecular formula C12H14O2 and a molecular weight of 190.24 g/mol . It features a benzaldehyde core substituted with a cyclobutylmethoxy group at the meta position. This compound is used in various chemical syntheses and research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclobutylmethoxy)benzaldehyde typically involves the reaction of 3-hydroxybenzaldehyde with cyclobutylmethyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the hydroxyl group is replaced by the cyclobutylmethoxy group .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclobutylmethoxy)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nitrating mixture (HNO3/H2SO4) for nitration; halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.

Major Products Formed

    Oxidation: 3-(Cyclobutylmethoxy)benzoic acid.

    Reduction: 3-(Cyclobutylmethoxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-(Cyclobutylmethoxy)benzaldehyde is utilized in several scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Used in the development of new materials and chemical products

Mechanism of Action

The mechanism of action of 3-(Cyclobutylmethoxy)benzaldehyde depends on the specific reactions it undergoes. For example, during oxidation, the aldehyde group is converted to a carboxylic acid through the transfer of electrons to the oxidizing agent (KMnO4) . The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Cyclobutylmethoxy)benzaldehyde is unique due to the presence of the cyclobutylmethoxy group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and interactions in various chemical and biological contexts.

Properties

IUPAC Name

3-(cyclobutylmethoxy)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c13-8-11-5-2-6-12(7-11)14-9-10-3-1-4-10/h2,5-8,10H,1,3-4,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IICVGWFEIFIMDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)COC2=CC=CC(=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1141780-07-5
Record name 3-(cyclobutylmethoxy)benzaldehyde
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